Deinoxanthin

Description

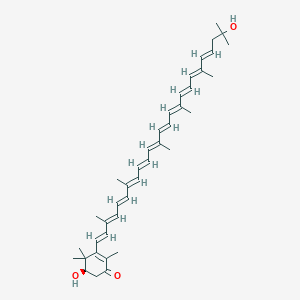

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H54O3 |

|---|---|

Molecular Weight |

582.9 g/mol |

IUPAC Name |

(5R)-5-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C40H54O3/c1-30(19-13-21-32(3)22-14-23-33(4)25-16-28-39(7,8)43)17-11-12-18-31(2)20-15-24-34(5)26-27-36-35(6)37(41)29-38(42)40(36,9)10/h11-27,38,42-43H,28-29H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,25-16+,27-26+,30-17+,31-18+,32-21+,33-23+,34-24+/t38-/m1/s1 |

InChI Key |

GJFBHWJTMDTLNX-UWCSZFODSA-N |

SMILES |

CC1=C(C(C(CC1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |

Isomeric SMILES |

CC1=C(C([C@@H](CC1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C |

Canonical SMILES |

CC1=C(C(C(CC1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |

Synonyms |

deinoxanthin |

Origin of Product |

United States |

Foundational & Exploratory

Deinoxanthin: A Technical Guide to Its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deinoxanthin is a potent antioxidant carotenoid with significant potential in the pharmaceutical, cosmetic, and nutraceutical industries.[1][2] Its unique chemical structure contributes to its superior reactive oxygen species (ROS) scavenging activity compared to other well-known carotenoids.[3][4][5][6][7][8][9] This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analysis of this compound. Current scientific literature indicates that the natural production of this compound is exclusively found within the bacterial genus Deinococcus. This guide will therefore focus on this sole identified source, presenting quantitative data on its production, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Natural Sources of this compound: An Exclusive Domain of Deinococcus

Extensive research has identified the extremophilic bacterium Deinococcus radiodurans as the primary and, to date, exclusive natural source of this compound.[1][3] This bacterium is renowned for its extraordinary resistance to radiation, desiccation, and oxidative stress, a resilience attributed in part to the protective effects of this compound.[5][10][11] While different species and strains within the Deinococcus genus, such as Deinococcus sp. AJ005, Deinococcus wulumuqiensis R12, Deinococcus sp. Y35, and Deinococcus xianganensis Y35, have been shown to produce this compound, no natural sources beyond this genus have been identified in the current scientific literature.[12][13][14][15][16]

Quantitative Production of this compound in Deinococcus

The production of this compound can vary significantly depending on the Deinococcus strain and cultivation conditions. Metabolic engineering has also been employed to enhance yields for potential industrial applications. The following table summarizes reported quantitative data on this compound production.

| Deinococcus Strain | Production Titer (mg/L) | Specific Production (mg/g DCW) | Key Cultivation/Engineering Details |

| Deinococcus radiodurans R1 (Wild-Type) | 88.3 ± 3.2 | Not Reported | Standard TGY media |

| Deinococcus radiodurans DX1 | 176.1 ± 4.6 | Not Reported | Overexpression of dxs and crtB genes |

| Deinococcus radiodurans DX2 (Engineered) | 394 ± 17.6 | 102 ± 11.1 | Optimized temperature (37°C) and sucrose as carbon source |

| Deinococcus sp. | 52.3 | Not Reported | Fermentation medium with citrate, malate, succinate, and glutamate |

DCW: Dry Cell Weight. Data compiled from references:[3][14][17][18].

Biosynthesis of this compound

The biosynthetic pathway of this compound in Deinococcus begins with the methylerythritol 4-phosphate (MEP) pathway, which provides the precursor geranylgeranyl diphosphate (GGPP).[3] A series of enzymatic reactions, including desaturation, cyclization, hydroxylation, and ketolation, convert GGPP into the final this compound molecule. The key enzymes involved have been putatively identified through genomic and functional analyses.[3][12][13]

References

- 1. Microbial this compound: a rare carotenoid linking extremophiles to functional food applications | CoLab [colab.ws]

- 2. tugen.ch [tugen.ch]

- 3. Metabolic Engineering of Extremophilic Bacterium Deinococcus radiodurans for the Production of the Novel Carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extremophilic Solutions: The Role of this compound in Counteracting UV-Induced Skin Harm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into the Strong Antioxidant Activity of this compound, a Unique Carotenoid in Deinococcus Radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound|Potent Antioxidant Carotenoid|RUO [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Insight into the strong antioxidant activity of this compound, a unique carotenoid in Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carotenoid biosynthesis in extremophilic Deinococcus-Thermus bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The S-layer Protein DR_2577 Binds this compound and under Desiccation Conditions Protects against UV-Radiation in Deinococcus radiodurans [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Carotenoid Biosynthesis in Newly Isolated Deinococcus sp. AJ005 and Investigation of the Effects of Environmental Conditions on Cell Growth and Carotenoid Biosynthesis [mdpi.com]

- 14. Insights into the synthesis, engineering, and functions of microbial pigments in Deinococcus bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The first evidence of this compound from Deinococcus sp. Y35 with strong algicidal effect on the toxic dinoflagellate Alexandrium tamarense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mmb.irost.ir [mmb.irost.ir]

The Role of Deinoxanthin in the Radioresistance of Deinococcus radiodurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinococcus radiodurans is an extremophilic bacterium renowned for its extraordinary resistance to ionizing radiation, desiccation, and other DNA-damaging agents.[1] This remarkable resilience is attributed to a combination of highly efficient DNA repair mechanisms and robust protection against oxidative stress.[2][3] A key player in its defense arsenal is the carotenoid pigment, deinoxanthin, which imparts the bacterium with its characteristic pink-red color.[4] This in-depth technical guide explores the multifaceted role of this compound in the radioresistance of D. radiodurans, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This compound's potent antioxidant properties and its interaction with cellular components make it a compelling subject for research and a potential source for the development of novel radioprotective and antioxidant therapies.[5]

This compound: A Potent Antioxidant

This compound is a unique ketocarotenoid that exhibits significantly stronger reactive oxygen species (ROS) scavenging activity compared to other well-known carotenoids like β-carotene and lycopene.[6] This enhanced antioxidant capacity is a cornerstone of its contribution to the radioresistance of D. radiodurans.

Mechanism of Antioxidant Action

The superior antioxidant activity of this compound stems from its unique molecular structure. It possesses an extended conjugated double bond system and hydroxyl groups, which enable it to efficiently quench singlet oxygen and scavenge other reactive oxygen species such as superoxide radicals (O₂•⁻) and hydroxyl radicals (•OH).[4] Quantum chemical calculations have revealed that this compound has a lower lowest triplet excitation energy compared to other carotenoids, which enhances its potential in the energy transfer-based ROS-scavenging process.[6]

Data Presentation: Comparative Antioxidant Activity

While specific IC50 values for this compound in direct comparison to other carotenoids using standardized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not consistently reported across the literature, the consensus from multiple studies indicates its superior performance. The available data strongly suggests that this compound is a more potent scavenger of various ROS.

| Carotenoid/Antioxidant | Reported Antioxidant Activity/Property | Reference |

| This compound | Significantly stronger ROS-scavenging activity than β-carotene and zeaxanthin.[6] | [6] |

| More effective scavenger of H₂O₂ than other carotenes and xanthophylls. | [7] | |

| Potent singlet oxygen quenching ability. | [4] | |

| β-Carotene | Lower ROS-scavenging activity compared to this compound.[6] | [6] |

| Zeaxanthin | Lower ROS-scavenging activity compared to this compound.[6] | [6] |

| Lycopene | Lower ROS-scavenging activity compared to this compound. | [7] |

Role in Radioresistance and Protection of Cellular Components

This compound's contribution to radioresistance extends beyond simple ROS scavenging. It plays a crucial role in protecting vital cellular macromolecules, including DNA and proteins, from oxidative damage induced by ionizing radiation.

DNA Protection

By neutralizing ROS, this compound reduces the extent of indirect DNA damage caused by radiation-induced water radiolysis. This protective effect is critical for cell survival, as it lessens the burden on the bacterium's extensive DNA repair machinery. Mutants of D. radiodurans unable to synthesize carotenoids (e.g., crtB mutants) exhibit increased sensitivity to ionizing radiation.[8]

Proteome Protection

Ionizing radiation can cause significant damage to proteins, leading to loss of function and cellular death. This compound contributes to the protection of the proteome by mitigating oxidative stress.[2] This is particularly important for the preservation of DNA repair enzymes, ensuring their functionality in the face of extensive genomic damage.

Furthermore, this compound is non-covalently bound to the S-layer protein DR_2577.[4] This complex is believed to form a protective shield on the cell surface, providing a first line of defense against environmental stressors, especially UV radiation under desiccating conditions.[4]

Data Presentation: Survival Rates and Proteomics

The importance of this compound in radioresistance is evident from the differential survival rates of wild-type and carotenoid-deficient mutant strains of D. radiodurans upon exposure to gamma radiation.

| Strain | Radiation Dose (kGy) | Survival Rate (%) | Reference |

| D. radiodurans R1 (Wild-type) | 6 | ~100 | [8] |

| D. radiodurans NT mutants | 6 | Variable, generally lower than wild-type | [8] |

| D. radiodurans R1 (Wild-type) | 15 | Can withstand doses >15 kGy | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in the radioresistance of D. radiodurans.

Culturing Deinococcus radiodurans

-

Media: TGY medium (1% tryptone, 0.1% glucose, 0.5% yeast extract) is commonly used for routine culture.[11] For specific experiments, a defined minimal medium may be required.[12]

-

Growth Conditions: D. radiodurans R1 (ATCC 13939) is typically grown aerobically at 30-37°C with shaking (e.g., 150-200 rpm).[11][13]

-

Growth Monitoring: Cell growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀).[13]

Extraction and Quantification of this compound

-

Extraction:

-

Quantification:

Gamma Irradiation of Deinococcus radiodurans

-

Preparation of Cells: Grow D. radiodurans to the desired growth phase (e.g., exponential or stationary). Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., phosphate-buffered saline or fresh TGY medium).[9]

-

Irradiation: Expose the cell suspension to a ⁶⁰Co gamma radiation source at a specified dose rate (e.g., 70 Gy/min).[15] The total dose is controlled by the exposure time. Keep the samples on ice during irradiation to minimize metabolic activity.[9]

-

Post-Irradiation Analysis: After irradiation, serially dilute the cell suspension and plate on TGY agar to determine the survival rate by counting colony-forming units (CFUs).[15]

DPPH Radical Scavenging Assay for Antioxidant Activity

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare different concentrations of the this compound extract and a standard antioxidant (e.g., ascorbic acid).

-

Mix the this compound/standard solution with the DPPH solution.

-

Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[16]

-

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

-

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail."

-

Procedure:

-

Embed irradiated and control D. radiodurans cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline or neutral conditions.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails.

-

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's function and the experimental workflows used to study it.

Caption: this compound's central role in mitigating radiation-induced oxidative stress.

Caption: Workflow for studying this compound's role in radioresistance.

Conclusion and Future Directions

This compound is a critical component of the multifaceted defense system that enables Deinococcus radiodurans to withstand extreme levels of ionizing radiation. Its potent antioxidant activity protects cellular components from oxidative damage, thereby complementing the bacterium's highly efficient DNA repair pathways. The unique properties of this compound make it a promising candidate for the development of novel radioprotective agents and antioxidants for various applications in medicine and biotechnology.

Future research should focus on elucidating the precise molecular interactions between this compound and other cellular components, particularly DNA repair proteins. A more detailed, quantitative understanding of how this compound modulates the proteomic and metabolic responses to radiation stress will be invaluable. Furthermore, exploring the biosynthetic pathway of this compound could open up avenues for its heterologous production and bioengineering for enhanced antioxidant properties. The continued study of this remarkable molecule holds significant promise for advancing our ability to protect biological systems from the damaging effects of radiation and oxidative stress.

References

- 1. Genome of the Extremely Radiation-Resistant Bacterium Deinococcus radiodurans Viewed from the Perspective of Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress Resistance in Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mednexus.org [mednexus.org]

- 4. The S-layer Protein DR_2577 Binds this compound and under Desiccation Conditions Protects against UV-Radiation in Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KR102214150B1 - Preparation method for this compound fermented extract and cosmetic composition comprising this compound fermented extract - Google Patents [patents.google.com]

- 6. Metabolic Engineering of Extremophilic Bacterium Deinococcus radiodurans for the Production of the Novel Carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Gamma Radiation-induced Proteome of Deinococcus radiodurans Primarily Targets DNA Repair and Oxidative Stress Alleviation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Temporal Protein Dynamics during Postirradiation Recovery in Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamics of Deinococcus radiodurans under Controlled Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Global analysis of the Deinococcus radiodurans proteome by using accurate mass tags - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deinococcus radiodurans Growth, Growth Measurement, and Sampling [bio-protocol.org]

- 14. RU2475541C1 - METHOD TO PRODUCE DEINOXANTHINE-CAROTENOID OF MICROORGANISM Deinococcus radiodurans - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Properties of Purified Deinoxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of purified deinoxanthin, a unique carotenoid with significant antioxidant potential. The document details the methodologies for its purification and spectroscopic characterization, presenting quantitative data in a structured format. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a novel ketocarotenoid primarily isolated from the extremophilic bacterium Deinococcus radiodurans. Its unique chemical structure, featuring a conjugated polyene system of 12-13 double bonds, a hydroxylated monocyclic ring, and a keto group, contributes to its remarkable antioxidant and radioprotective properties.[1][2][3] Understanding the spectroscopic characteristics of this compound is crucial for its identification, quantification, and the elucidation of its biological functions. This guide summarizes the key spectroscopic data and the experimental protocols required for its analysis.

Spectroscopic Data

The UV-Visible absorption spectrum of this compound is characterized by a three-peaked absorption band in the visible region, which is typical for carotenoids. The position of these peaks is solvent-dependent, a phenomenon known as solvatochromism.

UV-Visible Absorption Maxima

The absorption maxima (λmax) of purified this compound in various organic solvents are summarized in Table 1. These values are critical for the qualitative identification of the compound.

| Solvent | λmax (nm) |

| Methanol | 451 (shoulder), 479, 506 |

| Chloroform | 453, 492, 524 |

| Carbon Disulfide | 479, 509, 544 |

| Methanol (from Deinococcus sp. AJ005) | 453 (shoulder), 475, 492 (shoulder) |

(Data sourced from multiple studies to provide a comprehensive overview).[1][4]

Molar Absorptivity

The molar absorptivity (ε), or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. While specific molar absorptivity values for this compound are not extensively reported in the literature, this parameter is essential for the precise quantification of the compound using the Beer-Lambert law. Further research is required to definitively establish these values.

Experimental Protocols

The following sections provide detailed methodologies for the purification and spectroscopic analysis of this compound from Deinococcus radiodurans.

Purification of this compound

The purification of this compound typically involves the cultivation of Deinococcus radiodurans, followed by cell harvesting, extraction of the carotenoid, and chromatographic separation.

3.1.1. Bacterial Cultivation and Cell Harvesting

-

Culture Medium: Grow Deinococcus radiodurans (e.g., strain R1, ATCC 13939) in Tryptone-Glucose-Yeast (TGY) extract broth.[5]

-

Incubation: Incubate the culture at 30°C with shaking (e.g., 250 rpm) for 24-48 hours.[5][6]

-

Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C to pellet the cells.[5]

-

Washing: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Na Phosphate, pH 7.8) and repeat the centrifugation step to wash the cells.[5]

3.1.2. Extraction of this compound

-

Solvent Selection: this compound can be extracted using a variety of organic solvents. Common choices include methanol, ethanol, acetone, or mixtures thereof (e.g., acetone-ethanol 1:1 v/v).[5][6] The choice of solvent can influence the isomeric form of the extracted this compound, with polar solvents like methanol yielding an orange form and less polar solvents like chloroform yielding a pink form.[5]

-

Extraction Procedure:

-

Resuspend the washed cell pellet in the chosen extraction solvent.

-

Facilitate cell lysis and extraction through methods such as ultrasonication or French press.[7]

-

Centrifuge the mixture to pellet cell debris.

-

Collect the supernatant containing the crude this compound extract.

-

The extract can be concentrated using a rotary evaporator.[8]

-

3.1.3. Chromatographic Purification

-

Thin-Layer Chromatography (TLC): TLC can be used for a rapid assessment of purity and for small-scale purification.

-

Column Chromatography: For larger scale purification, column chromatography is employed.

Spectroscopic Analysis

3.2.1. UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Sample Preparation: Dissolve the purified this compound in the desired spectroscopic grade solvent (e.g., methanol, chloroform).

-

Measurement Parameters:

-

Data Acquisition: Record the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).

3.2.2. Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer is used for fluorescence measurements.

-

Sample Preparation: Prepare the sample in a similar manner to UV-Visible spectroscopy, using a fluorescence-free quartz cuvette.

-

Measurement Parameters:

-

Excitation Wavelength: Excite the sample at its main absorption bands.[5]

-

Emission Range: Record the emission spectrum over a suitable range (e.g., 200-700 nm).[5]

-

Excitation Spectrum: Record the excitation spectrum at the main emission band.[5]

-

Temperature: Maintain a constant temperature during the measurement (e.g., 4°C).[5]

-

Experimental Workflow and Logical Relationships

The overall process for the purification and spectroscopic analysis of this compound can be visualized as a sequential workflow.

Caption: Experimental workflow for the purification and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of purified this compound, along with detailed experimental protocols for its isolation and analysis. The provided data and methodologies are essential for researchers and professionals working with this promising antioxidant compound. Further studies are warranted to establish a complete spectroscopic profile of this compound, including its molar absorptivity in various solvents, which will aid in its accurate quantification and the standardization of its use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Carotenoid Biosynthesis in Newly Isolated Deinococcus sp. AJ005 and Investigation of the Effects of Environmental Conditions on Cell Growth and Carotenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The S-layer Protein DR_2577 Binds this compound and under Desiccation Conditions Protects against UV-Radiation in Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2475541C1 - METHOD TO PRODUCE DEINOXANTHINE-CAROTENOID OF MICROORGANISM Deinococcus radiodurans - Google Patents [patents.google.com]

- 7. iris.unica.it [iris.unica.it]

- 8. Metabolic Engineering of Extremophilic Bacterium Deinococcus radiodurans for the Production of the Novel Carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

Deinoxanthin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin is a unique keto-carotenoid found in the extremophilic bacterium Deinococcus radiodurans.[1] Its potent antioxidant and anti-inflammatory properties have garnered significant interest for applications in cosmetics, food, and pharmaceuticals.[2][3] However, a critical physicochemical parameter for its application and formulation is its solubility in various organic solvents. As a lipophilic molecule, this compound is generally insoluble in water but shows solubility in a range of organic solvents.[2] This guide provides a comprehensive overview of the known solubility characteristics of this compound, methods for its experimental determination, and relevant workflows for researchers.

This compound Solubility Profile

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from the solvents successfully employed for its extraction from Deinococcus radiodurans. The choice of solvent for extraction is a strong indicator of the compound's solubility.

The following table summarizes the organic solvents reported in the literature for the extraction of this compound, implying its solubility in these media.

| Solvent System | Application | Reference |

| Methanol | Extraction | [2][3][4] |

| Ethanol | Extraction, Dissolution for formulation | [2][4][5][6] |

| Acetone | Extraction | [4] |

| Acetone-Methanol Mixture | Extraction | [5] |

| Acetone-Ethanol (1:1) Mixture | Extraction | [3][5] |

| Ethyl Acetate | Re-extraction from dry residue | [5] |

| Chloroform | Extraction | [4] |

| Hexane | Extraction | [4] |

| Acetonitrile | Extraction from TLC plates | [5] |

| Dimethyl Sulfoxide (DMSO) | Dissolution for cell culture experiments | [7] |

This compound is classified as a xanthophyll, a type of carotenoid that contains oxygen.[8] Generally, xanthophylls are more polar than carotenes and are more soluble in semi-polar solvents like ethanol and methanol.[9] Carotenes, being nonpolar hydrocarbons, are more soluble in nonpolar solvents such as hexane.[9]

Experimental Protocol for Determining this compound Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in a specific organic solvent. This method is adapted from established procedures for other carotenoids, such as β-carotene, and relies on spectrophotometric analysis.[10]

Objective: To determine the saturation concentration (solubility) of this compound in a given organic solvent at a specific temperature.

Materials:

-

Crystalline this compound

-

Selected organic solvent (e.g., ethanol, acetone, hexane) of analytical grade

-

Spectrophotometer

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Microcentrifuge or centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Cuvettes (appropriate for the solvent and wavelength range)

-

Analytical balance

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of crystalline this compound.

-

Dissolve the weighed this compound in a known volume of the chosen organic solvent to prepare a stock solution of a known concentration. It is crucial that the this compound is fully dissolved.

-

Protect the solution from light to prevent degradation.

-

-

Generation of a Standard Curve:

-

Prepare a series of dilutions from the stock solution in the same solvent.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. The λmax for this compound is approximately 479-509 nm in methanol and 492-524 nm in chloroform.[4][11] It is recommended to first scan the spectrum to determine the precise λmax in the chosen solvent.

-

Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a known volume of the organic solvent in several vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Analysis:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully centrifuge the vials to pellet any undissolved this compound.

-

Take a precise aliquot from the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the standard curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

Understanding the solubility of this compound is fundamental for its effective utilization in various scientific and commercial applications. While quantitative data remains sparse, the successful use of solvents like methanol, ethanol, and acetone mixtures for extraction confirms its solubility in these organic media. The provided experimental protocol offers a robust framework for researchers to precisely determine the solubility of this compound in solvents relevant to their specific research and development needs. This will enable better formulation design, optimization of extraction procedures, and advancement in the application of this promising carotenoid.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Highly Water-Dispersed and Stable this compound Nanocapsule for Effective Antioxidant and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Potent Antioxidant Carotenoid|RUO [benchchem.com]

- 4. The S-layer Protein DR_2577 Binds this compound and under Desiccation Conditions Protects against UV-Radiation in Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2475541C1 - METHOD TO PRODUCE DEINOXANTHINE-CAROTENOID OF MICROORGANISM Deinococcus radiodurans - Google Patents [patents.google.com]

- 6. KR102214150B1 - Preparation method for this compound fermented extract and cosmetic composition comprising this compound fermented extract - Google Patents [patents.google.com]

- 7. Extremophilic Solutions: The Role of this compound in Counteracting UV-Induced Skin Harm [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Deinoxanthin: A Technical Guide to its Biosynthesis and Genetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin, a unique xanthophyll carotenoid, is the characteristic red-orange pigment of the extremophilic bacterium Deinococcus radiodurans. Its potent antioxidant properties, exceeding those of many common carotenoids, have garnered significant interest for its potential applications in pharmaceuticals, cosmetics, and nutraceuticals.[1][2] This technical guide provides an in-depth overview of the biosynthesis of this compound, the current understanding of its genetic regulation, and detailed experimental protocols for its study and production.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Deinococcus species begins with the methylerythritol 4-phosphate (MEP) pathway, which produces the universal carotenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][3] A series of enzymatic reactions then convert these precursors into the final this compound molecule. The key enzymes and their corresponding genes involved in this pathway are detailed below.

The proposed biosynthetic pathway of this compound is initiated from geranylgeranyl pyrophosphate (GGPP) and proceeds through several key intermediates, including phytoene, lycopene, and γ-carotene.[4][5] The final steps involve a series of desaturation, cyclization, hydroxylation, and ketolation reactions to produce the unique structure of this compound.[1][6]

Caption: The biosynthetic pathway of this compound from IPP and DMAPP.

Genetic Regulation of this compound Production

The production of this compound is a tightly regulated process, influenced by both genetic and environmental factors. While the complete regulatory network is still under investigation, several key elements have been identified.

Rate-Limiting Steps: Studies involving metabolic engineering have identified the enzymes 1-deoxy-D-xylulose-5-phosphate synthase (encoded by dxs) and phytoene synthase (encoded by crtB) as rate-limiting steps in the carotenoid biosynthetic pathway in D. radiodurans.[1][7] Overexpression of these genes has been shown to significantly increase the production of this compound.[2][3]

Global Regulators: The global regulator PprI (also known as IrrE) plays a crucial role in the radiation resistance of D. radiodurans, and recent proteomic studies have revealed its involvement in regulating carotenoid biosynthesis.[4] PprI deficiency has been shown to impair carotenoid production.[4] PprI is known to regulate the DNA damage response by cleaving the transcriptional repressor DdrO .[4] While DdrO's direct role in repressing this compound biosynthetic genes is not yet fully confirmed, the link between PprI and carotenoid synthesis suggests a potential indirect regulatory mechanism.

Environmental Influences: The expression of this compound biosynthetic genes and the subsequent accumulation of the pigment are also influenced by environmental conditions. For instance, temperature and the available carbon source have been shown to modulate the transcription of key genes and overall this compound yield.[3][6]

Caption: Key factors influencing the genetic regulation of this compound production.

Influence of Environmental and Cellular Factors

Temperature: Temperature optimization is crucial for maximizing this compound production. In engineered strains where dxs and crtB are placed under the control of the temperature-sensitive groE promoter, a significant increase in their mRNA expression and subsequent this compound yield is observed at higher temperatures (e.g., 37°C).[3][8]

Carbon Source: The choice of carbon source significantly impacts this compound production. Sucrose has been identified as an optimal carbon source compared to glucose or fructose, leading to higher yields.[1][3] In some cases, supplementing the medium with intermediates of the tricarboxylic acid (TCA) cycle, such as citrate, malate, and succinate, has also been shown to enhance carotenoid biosynthesis.[9]

Nitric Oxide: Recent studies have revealed a connection between endogenous nitric oxide (NO) production and the carotenoid profile in D. radiodurans. The absence of NO synthase leads to a shift in the end-products of the carotenoid pathway, suggesting that NO signaling is involved in regulating carotenoid biosynthesis.

Caption: Environmental and cellular factors influencing this compound production.

Quantitative Data on this compound Production

The following tables summarize the quantitative data on this compound production from various studies, highlighting the impact of genetic engineering and culture condition optimization.

| Strain | Genotype/Modification | This compound Titer (mg/L) | This compound Yield (mg/g DCW) | Reference |

| D. radiodurans R1 (Wild-Type) | - | 88.3 ± 3.2 | Not Reported | [3] |

| D. radiodurans DX1 | Plasmid-based overexpression of dxs and crtB | 176.1 ± 4.6 | Not Reported | [3] |

| D. radiodurans DX2 | Genomic integration of dxs and crtB under PgroE | 177.29 ± 8.4 | Not Reported | [8] |

| D. radiodurans DX2 | Optimized temperature (37°C) | 256.5 ± 13.8 | Not Reported | [3] |

| D. radiodurans DX2 | Optimized carbon source (sucrose) and temperature | 394 ± 17.6 | 102 ± 11.1 | [3] |

| Culture Condition Optimization in Deinococcus sp. AJ005 | Total Carotenoid Production Increase | Reference |

| Batch fermentation with 40 g/L sucrose | 650% higher than without sucrose | [1][6] |

| Effect of TCA Cycle Intermediates on Carotenoid Production in D. radiodurans R1 | Carotenoid Biosynthesis (mg/L) | Reference |

| Unoptimized conditions | 2.4 | [9] |

| Optimized with citrate, malate, succinate, and glutamate | 52.3 | [9] |

Experimental Protocols

Construction of Engineered D. radiodurans Strains

a. Gene Knockout: Gene deletion in D. radiodurans is typically achieved through homologous recombination. A knockout cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed. This cassette is then introduced into D. radiodurans cells, and transformants are selected on antibiotic-containing media.[10][11]

b. Gene Overexpression: For gene overexpression, the gene of interest (e.g., dxs, crtB) is cloned into a suitable expression vector or integrated into the genome under the control of a strong promoter, such as the groE promoter.[3][7] The construct is then introduced into D. radiodurans.

Caption: General workflow for engineering D. radiodurans for this compound production.

Cultivation of D. radiodurans

-

Media: TGY medium (0.5% tryptone, 0.1% glucose, 0.3% yeast extract) is commonly used for routine cultivation. For enhanced this compound production, a modified TGY medium can be used, often with sucrose as the carbon source.[1][3]

-

Conditions: Cultures are typically grown at 30-37°C with shaking (e.g., 200 rpm).[3][9]

This compound Extraction

-

Harvest bacterial cells by centrifugation (e.g., 4000 rpm for 20 minutes).

-

Wash the cell pellet with distilled water.

-

Extract the carotenoids from the cell pellet using an organic solvent such as methanol or acetone.[1]

-

The extract can be concentrated using a rotary evaporator.

Quantification of this compound by HPLC-DAD

-

Column: A C30 reverse-phase column is often used for the separation of carotenoids.

-

Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.

-

Detection: this compound is detected using a photodiode array (DAD) detector at its maximum absorbance wavelength (around 480-490 nm).

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with purified this compound.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Isolate total RNA from D. radiodurans cells at the desired growth phase.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform quantitative PCR using primers specific for the target genes (e.g., dxs, crtB) and a reference gene (e.g., gap) for normalization.[1] The relative expression levels can be calculated using the ΔΔCt method.

Conclusion and Future Perspectives

Significant progress has been made in understanding the biosynthesis of this compound and in engineering Deinococcus radiodurans for its overproduction. The biosynthetic pathway is well-characterized, and key rate-limiting steps have been identified, providing clear targets for metabolic engineering. However, a comprehensive understanding of the genetic regulatory network that governs this compound production is still emerging.

Future research should focus on:

-

Elucidating the precise role of global regulators like PprI and DdrO in controlling the expression of this compound biosynthetic genes.

-

Identifying specific transcription factors and their binding sites on the promoters of the crt genes.

-

Unraveling the signaling pathways, such as the one involving nitric oxide, that modulate carotenoid biosynthesis.

-

Further optimizing fermentation conditions and metabolic pathways to achieve industrially viable yields of this compound.

A deeper understanding of these regulatory mechanisms will be crucial for the rational design of hyper-producing strains and for unlocking the full potential of this compound as a high-value bioactive compound.

References

- 1. Metabolic Engineering of Extremophilic Bacterium Deinococcus radiodurans for the Production of the Novel Carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deinococcus radiodurans PprI Switches on DNA Damage Response and Cellular Survival Networks after Radiation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the synthesis, engineering, and functions of microbial pigments in Deinococcus bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Carotenoid Biosynthesis in Newly Isolated Deinococcus sp. AJ005 and Investigation of the Effects of Environmental Conditions on Cell Growth and Carotenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis and expression of the carotenoid biosynthesis genes from Deinococcus wulumuqiensis R12 in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmb.irost.ir [mmb.irost.ir]

- 10. Knockout of crtB or crtI gene blocks the carotenoid biosynthetic pathway in Deinococcus radiodurans R1 and influences its resistance to oxidative DNA-damaging agents due to change of free radicals scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Construction of a dps mutant and its functional analysis in Deinococcus radiodurans] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Deinoxanthin Extraction from Deinococcus radiodurans: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deinoxanthin, a potent antioxidant carotenoid unique to the extremophilic bacterium Deinococcus radiodurans, is of significant interest for its potential applications in pharmaceuticals, cosmetics, and nutraceuticals. Its superior radical-scavenging properties compared to other carotenoids make it a compelling candidate for drug development. This document provides a detailed protocol for the cultivation of Deinococcus radiodurans, followed by a comprehensive procedure for the extraction and purification of this compound. The methodologies are compiled from established research to ensure reproducibility and high-yield recovery of this valuable compound.

Introduction

Deinococcus radiodurans is renowned for its extraordinary resistance to radiation and oxidative stress, a characteristic attributed in part to its unique carotenoid, this compound.[1] This xanthophyll possesses a distinctive chemical structure that contributes to its potent antioxidant activity, exceeding that of many other well-known carotenoids.[2] The development of robust and efficient protocols for the isolation of this compound is crucial for advancing research into its biological activities and for its potential commercialization. This application note details the necessary steps from bacterial culture to purified this compound, providing researchers with a reliable methodology.

Data Presentation

The yield of this compound can vary significantly depending on the strain of Deinococcus radiodurans used (wild-type vs. metabolically engineered) and the specific culture conditions. The following table summarizes this compound production reported in the literature.

| D. radiodurans Strain | Culture Conditions | This compound Yield (mg/L) | This compound Yield (mg/g DCW) | Reference |

| Wild-type R1 | TGY medium, 30°C, 48h | 88.3 ± 3.2 | Not Reported | [2] |

| Engineered Strain DX1 | TGY medium, 30°C, 48h | 176.1 ± 4.6 | Not Reported | [2] |

| Engineered Strain DX2 | Optimized TGY, 37°C, 10 g/L sucrose | 394 ± 17.6 | 102 ± 11.1 | [2][3] |

| Wild-type | Cheese whey medium, optimized with TCA intermediates | 52.3 | Not Reported | [4] |

DCW: Dry Cell Weight

Experimental Protocols

This section provides detailed methodologies for the cultivation of Deinococcus radiodurans, and the subsequent extraction and purification of this compound.

Cultivation of Deinococcus radiodurans

This protocol is based on standard methods for growing D. radiodurans for carotenoid production.[2][4][5]

1.1. Media Preparation:

-

TGY Medium (per liter):

-

Tryptone: 5 g

-

Glucose: 1 g

-

Yeast Extract: 3 g

-

Adjust pH to 7.0.

-

Autoclave at 121°C for 15 minutes.

-

-

Modified TGY Medium (for enhanced production, per liter):

-

Tryptone: 5 g

-

Yeast Extract: 5 g

-

Glucose or Sucrose: 10 g

-

MgSO₄·7H₂O: 0.5 g

-

MnCl₂: 1 mg

-

Adjust pH to 7.0.

-

Autoclave at 121°C for 15 minutes.

-

1.2. Inoculation and Growth:

-

Inoculate a single colony of Deinococcus radiodurans R1 (ATCC 13939) or an engineered strain into 5 mL of TGY medium in a culture tube.

-

Incubate overnight at 30°C with shaking at 200 rpm until the culture is visibly turbid (OD₆₀₀ of 1.8-2.1).[4]

-

Use this seed culture to inoculate a larger volume of modified TGY medium at a 1% (v/v) ratio in a baffled flask.

-

Incubate the production culture at 30-37°C for 48-72 hours with vigorous shaking (200 rpm).[2][4] The optimal temperature may vary depending on the strain.[2]

This compound Extraction

This protocol employs a solvent-based extraction method adapted from several sources for efficient recovery of carotenoids from the bacterial biomass.[3][5][6][7]

2.1. Cell Harvesting:

-

Transfer the culture to centrifuge tubes and pellet the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.[3][7]

-

Discard the supernatant and wash the cell pellet twice with deionized water, centrifuging after each wash.

2.2. Extraction:

-

To the cell pellet, add methanol or a 1:1 mixture of acetone and ethanol (3-6 mL per gram of wet cell weight).[5][6]

-

Vortex vigorously to resuspend the pellet.

-

For enhanced extraction, sonicate the cell suspension for 1-minute intervals, repeating twice.[3] Keep the sample on ice during sonication to prevent overheating.

-

Centrifuge the mixture at 4,000 rpm for 20 minutes at 4°C to pellet the cell debris.

-

Carefully collect the colored supernatant containing the this compound extract.

-

Repeat the extraction process with the cell pellet until it becomes colorless.[8]

-

Pool all the supernatant fractions.

This compound Purification

This multi-step purification protocol is designed to isolate this compound from the crude extract.

3.1. Solvent Partitioning (Optional, for initial cleanup):

-

Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C.[5]

-

Resuspend the dried extract in ethyl acetate.

-

Wash the ethyl acetate phase with an equal volume of deionized water in a separatory funnel to remove water-soluble impurities.

-

Collect the ethyl acetate phase and dry it over anhydrous magnesium sulfate.[5]

-

Evaporate the solvent to obtain the crude this compound extract.

3.2. Column Chromatography:

This step provides a preliminary separation of this compound from other carotenoids and lipids.

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the carotenoids using a solvent system such as hexane:acetone (6.5:3.5 v/v) for silica gel or pure ethanol for hydroxyapatite.[5][9]

-

Collect the colored fractions and monitor the separation by thin-layer chromatography (TLC).

-

Pool the fractions containing the main orange-red band corresponding to this compound.

-

Evaporate the solvent from the pooled fractions.

3.3. High-Performance Liquid Chromatography (HPLC):

For final purification to obtain high-purity this compound.[9]

-

HPLC System: A system equipped with a C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm) and a UV/Vis detector is suitable.

-

Mobile Phase: An isocratic mobile phase of acetonitrile:methanol:isopropanol (40:50:10, v/v/v) can be used.[9]

-

Procedure: a. Dissolve the partially purified this compound from the column chromatography step in the mobile phase. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the HPLC column. d. Monitor the elution at 480 nm.[9] e. Collect the peak corresponding to this compound. f. The purity of the collected fraction can be confirmed by re-injection into the HPLC system.

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Deinococcus radiodurans.

Experimental Workflow

Caption: Experimental workflow for this compound extraction and purification.

References

- 1. Insights into the synthesis, engineering, and functions of microbial pigments in Deinococcus bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Engineering of Extremophilic Bacterium Deinococcus radiodurans for the Production of the Novel Carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2475541C1 - METHOD TO PRODUCE DEINOXANTHINE-CAROTENOID OF MICROORGANISM Deinococcus radiodurans - Google Patents [patents.google.com]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Carotenoid Biosynthesis in Newly Isolated Deinococcus sp. AJ005 and Investigation of the Effects of Environmental Conditions on Cell Growth and Carotenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: High-Purity Deinoxanthin Purification by High-Performance Liquid Chromatography

Abstract

Deinoxanthin, a potent antioxidant carotenoid from the extremophilic bacterium Deinococcus radiodurans, has garnered significant interest for its potential applications in pharmaceuticals and cosmetics.[1] Its inherent resistance to UV radiation and strong reactive oxygen species-scavenging capabilities make it a valuable compound for further investigation.[1] This application note provides a detailed protocol for the purification of this compound to a high degree of purity using preparative High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and drug development professionals seeking to obtain pure this compound for experimental and developmental purposes.

Introduction

The purification of carotenoids, such as this compound, from biological matrices presents a significant challenge due to their sensitivity to light, heat, and oxidation. Furthermore, crude extracts often contain a complex mixture of related carotenoids and other lipid-soluble compounds, necessitating a robust purification strategy. This protocol outlines a multi-step approach, beginning with an efficient extraction of this compound from Deinococcus radiodurans, followed by a preliminary purification step, and culminating in a final high-resolution purification using preparative reversed-phase HPLC.

Experimental Protocols

Extraction of this compound from Deinococcus radiodurans

This protocol is adapted from established methods for carotenoid extraction from D. radiodurans.[2][3][4][5][6]

Materials:

-

Deinococcus radiodurans cell pellet

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Ethanol (HPLC grade)

-

Centrifuge

-

Rotary evaporator

-

Ultrasonic bath

Procedure:

-

Harvest D. radiodurans cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with deionized water.

-

Resuspend the cell pellet in a mixture of acetone and ethanol (1:1, v/v) at a ratio of 5 mL of solvent per gram of wet cell weight.[3]

-

Subject the cell suspension to ultrasonication for 15 minutes in an ice bath to facilitate cell lysis and extraction of carotenoids.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the this compound extract.

-

Repeat the extraction process on the cell pellet to ensure complete recovery of carotenoids.

-

Pool the supernatants and concentrate the crude extract using a rotary evaporator at a temperature not exceeding 35°C.

Preliminary Purification (Optional but Recommended)

For crude extracts with a high degree of complexity, a preliminary purification step can enhance the efficiency and longevity of the preparative HPLC column.

a) Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60 Å, 70-230 mesh)

-

Mobile Phase: A gradient of acetone in petroleum ether. A starting composition of 20:80 (v/v) acetone:petroleum ether is a good starting point.[7]

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the dried crude extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, gradually increasing the acetone concentration.

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectroscopy at 470 nm.[2]

-

Pool the fractions containing this compound and evaporate the solvent.

-

Preparative HPLC Purification of this compound

This final step utilizes reversed-phase HPLC to achieve high-purity this compound.

Instrumentation:

-

Preparative HPLC system with a gradient pump and a UV-Vis or photodiode array (PDA) detector.

-

Fraction collector.

Chromatographic Conditions:

| Parameter | Value | Reference |

| Column | C18, 5 µm, 250 x 10 mm (or larger for scaled-up purification) | [8] |

| Mobile Phase A | Acetonitrile:Methanol:Water (80:15:5, v/v/v) | Adapted from[4] |

| Mobile Phase B | Methanol:Isopropanol (50:50, v/v/v) | Adapted from[4] |

| Detection Wavelength | 470 nm or 480 nm | [2][4] |

| Flow Rate | 5 mL/min (for a 10 mm ID column) | [6] |

| Injection Volume | 1-5 mL (depending on sample concentration and column dimensions) | |

| Column Temperature | 25°C |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 5 | 100 | 0 |

| 25 | 0 | 100 |

| 35 | 0 | 100 |

| 36 | 100 | 0 |

| 45 | 100 | 0 |

Procedure:

-

Dissolve the partially purified this compound extract in a minimal volume of the initial mobile phase (Mobile Phase A).

-

Filter the sample through a 0.45 µm PTFE syringe filter.

-

Equilibrate the preparative HPLC column with 100% Mobile Phase A until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient elution program as described in the table above.

-

Monitor the chromatogram and collect the fractions corresponding to the this compound peak, which is expected to be the major peak with absorption at 470-480 nm.

-

Combine the collected fractions containing pure this compound.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature.

-

Store the purified this compound at -20°C or below, protected from light and oxygen.

Data Presentation

The following table summarizes the expected outcomes of the purification process. Actual values may vary depending on the starting material and the scale of the purification.

| Parameter | Extraction | Preliminary Purification (Silica Gel) | Preparative HPLC |

| This compound Concentration | ~394 mg/L (in culture)[9] | Variable | >95% Purity |

| Recovery | >90% | ~70-80% | ~80-90% |

| Purity | Low | Moderate | High (>95%) |

Mandatory Visualization

References

- 1. lcms.cz [lcms.cz]

- 2. youtube.com [youtube.com]

- 3. The S-layer Protein DR_2577 Binds this compound and under Desiccation Conditions Protects against UV-Radiation in Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Purification and optimization of this compound isolated from deinococcus radiodurans R1 | AVESİS [avesis.marmara.edu.tr]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RU2475541C1 - METHOD TO PRODUCE DEINOXANTHINE-CAROTENOID OF MICROORGANISM Deinococcus radiodurans - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Engineering of Extremophilic Bacterium Deinococcus radiodurans for the Production of the Novel Carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Deinoxanthin in Bacterial Biomass Using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin, a unique xanthophyll carotenoid produced by extremophilic bacteria such as Deinococcus radiodurans, has garnered significant interest due to its potent antioxidant properties, reportedly twice as powerful as other well-known carotenoids like beta-carotene, lutein, and zeaxanthin.[1] This enhanced activity is attributed to its distinct molecular structure, which includes extended conjugated double bonds and multiple hydroxyl groups.[1] The potential applications of this compound span various fields, including pharmaceuticals, cosmetics, and nutraceuticals, necessitating a reliable and accurate method for its quantification in bacterial biomass.

This application note provides a detailed protocol for the quantification of this compound from bacterial cultures using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology covers bacterial cultivation, this compound extraction, and subsequent analysis by HPLC-UV, offering a robust framework for researchers and professionals in drug development.

Experimental Protocols

Bacterial Cultivation

The primary source of this compound is the bacterium Deinococcus radiodurans. The following protocol outlines the cultivation of this microorganism for the production of this compound.

Materials:

-

Deinococcus radiodurans strain R1 (ATCC 13939) or its derivatives[2][3]

-

Tryptone/Glucose/Yeast Extract (TGY) medium (0.5% tryptone, 0.1% glucose, 0.3% yeast extract)[2][3]

-

Incubator shaker

Protocol:

-

Prepare TGY medium and sterilize by autoclaving.

-

Inoculate the sterile TGY medium with a fresh culture of D. radiodurans.

-

Incubate the culture at 30°C with shaking at 200-250 rpm for 48 hours.[2][3]

-

Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

This compound Extraction from Bacterial Biomass

This protocol details the extraction of total carotenoids, including this compound, from the harvested bacterial cells.

Materials:

-

Bacterial culture from the previous step

-

Centrifuge

-

Methanol[1][2] or a mixture of acetone and ethanol (1:1 v/v)[4]

-

Sonication bath or homogenizer

-

Rotary evaporator or vacuum concentrator

-

Lyophilizer (optional)

Protocol:

-

Harvest the bacterial cells from the culture medium by centrifugation at 4000 rpm for 30 minutes.[1][2]

-

Discard the supernatant and wash the cell pellet twice with deionized water.

-

Resuspend the cell pellet in methanol (e.g., 1 mL for a small-scale extraction or 50 mL for a 1 L culture).[2]

-

Facilitate cell lysis and extraction by sonication for 1 minute. This step can be repeated twice to ensure complete extraction.[2]

-

Separate the cell debris by centrifugation at a higher speed (e.g., 10,000 g for 10 minutes).

-

Collect the supernatant containing the this compound extract.

-

For concentrated or purified this compound standards, the extract can be concentrated using a rotary evaporator at 55°C and 70 rpm.[1][2] The concentrated extract can be completely dried using a freeze dryer.[2]

HPLC-UV Analysis of this compound

The following protocol describes the chromatographic conditions for the separation and quantification of this compound.

Materials:

-

HPLC system equipped with a UV/VIS detector

-

Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm)[2]

-

This compound standard (can be prepared and purified from D. radiodurans as described in the extraction protocol)

Protocol:

-

Prepare the mobile phase: a mixture of acetonitrile, methanol, and isopropanol in a 40:50:10 (v/v/v) ratio.[2][5]

-

Set the HPLC system parameters as detailed in Table 1.

-

Prepare a calibration curve using the purified this compound standard. A typical concentration range for the calibration curve is 5 to 200 mg/L.[2]

-

Inject the prepared bacterial extracts and standards into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard. The identity can be further confirmed by analyzing its UV/Vis spectrum, which shows characteristic absorption maxima.[5]

-

Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the calibration curve.

Data Presentation

HPLC-UV Method Parameters

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II HPLC or equivalent |

| Column | Zorbax Eclipse XDB-C18 (4.6 × 150 mm)[2] |

| Mobile Phase | Acetonitrile:Methanol:Isopropanol (40:50:10, v/v/v)[2][5] |

| Flow Rate | 0.8 mL/min[2][5] |

| Column Temperature | 40°C[2] |

| Detection Wavelength | 480 nm[2] |

| Injection Volume | 10-20 µL |

Quantitative Data Summary

| Sample | This compound Concentration (mg/L) | This compound per Dry Cell Weight (mg/g DCW) |

| Wild-Type D. radiodurans | Varies (baseline) | Varies (baseline) |

| Engineered D. radiodurans DX2 | 394 ± 17.6[2] | 102 ± 11.1[2] |

Visualizations

References

- 1. Highly Water-Dispersed and Stable this compound Nanocapsule for Effective Antioxidant and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Engineering of Extremophilic Bacterium Deinococcus radiodurans for the Production of the Novel Carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The S-layer Protein DR_2577 Binds this compound and under Desiccation Conditions Protects against UV-Radiation in Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RU2475541C1 - METHOD TO PRODUCE DEINOXANTHINE-CAROTENOID OF MICROORGANISM Deinococcus radiodurans - Google Patents [patents.google.com]

- 5. Characterization of Carotenoid Biosynthesis in Newly Isolated Deinococcus sp. AJ005 and Investigation of the Effects of Environmental Conditions on Cell Growth and Carotenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry-Based Characterization of Deinoxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin is a unique and potent antioxidant carotenoid produced by the extremophilic bacterium Deinococcus radiodurans. Its distinctive chemical structure, featuring a C2 hydroxylated monocyclic keto-carotenoid, contributes to its remarkable resistance to ultraviolet (UV) radiation and its strong capacity for scavenging reactive oxygen species (ROS).[1][2] Recent studies have highlighted the pro-apoptotic effects of this compound in various cancer cell lines, suggesting its potential as a chemopreventive agent.[3][4][5]

This document provides detailed application notes and protocols for the characterization of this compound using mass spectrometry. It is intended to guide researchers in the extraction, identification, and quantification of this promising natural compound.

Experimental Protocols

Extraction and Purification of this compound from Deinococcus radiodurans

This protocol describes the extraction and purification of this compound from D. radiodurans cultures.

Materials:

-

Deinococcus radiodurans cell pellet

-

Methanol

-

Acetone-ethanol mixture (1:1, v/v)

-

Ethyl acetate

-

Deionized water

-

Magnesium sulfate (anhydrous)

-

Centrifuge

-

Rotary evaporator

-

Low-pressure liquid chromatograph (optional)

-

Hydroxyapatite or Silica gel for column chromatography (optional)

Protocol:

-

Cell Harvesting: Centrifuge the D. radiodurans culture at 4,000 rpm for 30 minutes to harvest the cell pellet. Wash the pellet twice with deionized water.

-

Extraction:

-

Method A (Methanol Extraction): Resuspend the cell pellet in methanol (e.g., 50 mL for a pellet from 1 L of culture). Sonicate the suspension for 1 minute and repeat this step twice to ensure efficient cell lysis and extraction of carotenoids.[6]

-

Method B (Acetone-Ethanol Extraction): Extract the carotenoids from the bacterial mass using an acetone-ethanol mixture (1:1, v/v) at a ratio of 3-6 mL per gram of fresh bacterial weight.[1]

-

-

Centrifugation: Centrifuge the extract at 3,000-5,000 rpm for 10 minutes to pellet cell debris.

-

Solvent Evaporation: Concentrate the supernatant containing the extracted carotenoids using a rotary evaporator at 55°C and 70 rpm.[6]

-

Re-extraction (for Method A): Re-extract the dried residue with ethyl acetate. Wash the ethyl acetate phase with water to remove water-soluble impurities and then dry the organic phase over anhydrous magnesium sulfate.

-

Purification (Optional): For higher purity, the crude extract can be further purified using column chromatography.

-

Low-Pressure Liquid Chromatography: Utilize a low-pressure liquid chromatograph with a column packed with hydroxyapatite. Elute with ethanol.[1]

-

Silica Gel Chromatography: Alternatively, use a silica gel column and a mobile phase of acetone/petroleum ether/triethylamine (20:80:1, v/v/v).

-

HPLC-MS/MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

-

HPLC system with a UV/Vis detector

-

Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile, methanol, and isopropanol (40:50:10, v/v/v).[6]

-

Flow Rate: 0.8 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

UV/Vis Detection: 480 nm.[6]

Mass Spectrometry Conditions (ESI Positive Mode):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Drying Gas Temperature: 350°C.[6]

-

Drying Gas Flow Rate: 10 L/min.[6]

-

Capillary Voltage: 3.5 kV.[6]

-

Nebulizer Pressure: 40 psig.[6]

-

Collision Energy (for MS/MS): This needs to be optimized for the specific instrument, but a starting range of 15-30 eV can be used for fragmentation of the precursor ion.

Data Presentation

Mass Spectrometry Data for this compound

The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its proposed fragments observed in positive ion mode mass spectrometry.

| Ion Species | m/z (Da) | Proposed Structure/Fragment | Relative Intensity (Hypothetical) |

| Precursor Ions | |||

| [M+H]⁺ | 583.4 | Protonated this compound (C₄₀H₅₅O₃⁺) | 100% |

| [M+Na]⁺ | 605.4 | Sodium Adduct of this compound (C₄₀H₅₄O₃Na⁺) | Variable |

| [M+K]⁺ | 621.4 | Potassium Adduct of this compound (C₄₀H₅₄O₃K⁺) | Variable |

| Product Ions (from [M+H]⁺) | |||

| [M+H - H₂O]⁺ | 565.4 | Loss of a water molecule from the hydroxyl group. | 80% |

| [M+H - 2H₂O]⁺ | 547.4 | Loss of two water molecules. | 40% |

| [M+H - C₅H₈O]⁺ | 499.4 | Loss of the hydroxylated ring end-group. | 25% |

| [M+H - C₉H₁₄O]⁺ (Toluene loss) | 491.4 | In-chain fragmentation (loss of toluene). | 15% |

| [M+H - C₁₀H₁₆O]⁺ (Xylene loss) | 477.4 | In-chain fragmentation (loss of xylene). | 10% |

Disclaimer: The relative intensities are hypothetical and intended for illustrative purposes. Actual values will vary depending on the instrument and experimental conditions.

Visualization of Key Processes

Proposed MS/MS Fragmentation Pathway of this compound

The following diagram illustrates a proposed fragmentation pathway for the protonated this compound molecule ([M+H]⁺) under collision-induced dissociation (CID). The fragmentation is predicted based on the known structure of this compound and general fragmentation patterns observed for other carotenoids.

Caption: Proposed fragmentation of this compound.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to changes in the expression of Bcl-2 family proteins and the subsequent activation of caspases.

Caption: this compound's apoptotic signaling.

Conclusion

The protocols and data presented here provide a comprehensive framework for the mass spectrometry-based analysis of this compound. The detailed extraction and analytical methods, combined with the proposed fragmentation pathway and the elucidated signaling pathway, will aid researchers in the characterization and further investigation of this potent carotenoid for its potential applications in research and drug development. The unique antioxidant and pro-apoptotic properties of this compound make it a compelling candidate for further studies in cancer prevention and therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrospray tandem mass spectrometric analysis of zeaxanthin and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by this compound in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Capacity Testing of Deinoxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deinoxanthin, a unique carotenoid synthesized by the extremophilic bacterium Deinococcus radiodurans, has demonstrated exceptionally potent antioxidant activity, surpassing that of many well-known antioxidants like β-carotene and α-tocopherol.[1][2][3] Its distinctive chemical structure, featuring a conjugated polyene system, a C-1' hydroxyl group, and a C-4 keto group, contributes to its remarkable ability to scavenge reactive oxygen species (ROS).[2][3] Oxidative stress, stemming from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The potent antioxidant properties of this compound make it a promising candidate for development as a therapeutic and preventative agent against these conditions.

These application notes provide a comprehensive set of protocols for the in vitro evaluation of the antioxidant capacity of this compound. The described assays, including the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Cellular Antioxidant Activity (CAA) assay, offer a multi-faceted approach to characterizing the antioxidant potential of this novel compound.

Key In Vitro Antioxidant Capacity Assays

A battery of in vitro assays is recommended to obtain a comprehensive profile of an antioxidant's activity, as different assays reflect various mechanisms of antioxidant action.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5][6] The reduction of the purple DPPH radical to a yellow-colored non-radical form is measured spectrophotometrically.[4][5]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the pre-formed radical cation by an antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant concentration.[7][8][9]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay evaluates the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (like fluorescein) induced by a peroxyl radical generator, such as AAPH.[10][11] The antioxidant's capacity to protect the fluorescent probe from degradation is monitored over time, providing a measure of its radical scavenging ability.

-

Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.[12][13][14] It quantifies the ability of a compound to inhibit the oxidation of a cell-permeable fluorescent probe, DCFH-DA, by peroxyl radicals generated within cells.[12][13][15][16]

Data Presentation

Quantitative data from the antioxidant assays should be summarized for clear comparison. The following tables provide a template for presenting the results.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| This compound | |||

| Trolox | |||

| Ascorbic Acid |

Table 2: ABTS Radical Scavenging Activity of this compound

| Compound | Concentration (µg/mL) | % Inhibition | TEAC (Trolox Equivalents) |

| This compound | |||

| Trolox | |||

| Ascorbic Acid |

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound

| Compound | Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µmol TE/µmol) |

| This compound | |||

| Trolox |

Table 4: Cellular Antioxidant Activity (CAA) of this compound

| Compound | Concentration (µM) | CAA Value (%) | EC50 (µM) |

| This compound | |||

| Quercetin |

Experimental Protocols